

Crystal structure of N-(3-Methylphenyl)anthranilic acid

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Compound of Interest

Compound Name: *N*-(3-Methylphenyl)anthranilic acid

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An In-Depth Technical Guide to the Crystal Structure of **N-(3-Methylphenyl)anthranilic Acid**

Abstract

N-(3-Methylphenyl)anthranilic acid, a derivative of anthranilic acid, belongs to the fenamate class of compounds, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and tolfenamic acid. While a definitive single-crystal X-ray structure of **N-(3-Methylphenyl)anthranilic acid** is not extensively reported in publicly accessible databases, its molecular and crystal structure can be predicted with high confidence through systematic analysis of its structural analogues. This guide provides a comprehensive framework for the synthesis, crystallization, and structural characterization of **N-(3-Methylphenyl)anthranilic acid**. By leveraging established principles and detailed experimental data from closely related fenamates, we present a predictive analysis of its molecular conformation, supramolecular assembly, and potential for polymorphism. This document serves as a foundational resource, outlining the necessary experimental workflows and analytical techniques to elucidate and validate its three-dimensional structure.

Introduction and Background

N-(3-Methylphenyl)anthranilic acid (CAS 16524-22-4) is an aromatic carboxylic acid featuring a secondary amine bridge connecting a benzoic acid moiety and a m-tolyl group.^{[1][2][3][4]} Its structural architecture places it squarely within the fenamate family, a class of compounds recognized for their pharmacological activity, particularly as NSAIDs. The therapeutic and physicochemical properties of solid-state pharmaceuticals, such as solubility,

bioavailability, and stability, are intrinsically linked to their crystal structure. Fenamates are particularly known for exhibiting polymorphism—the ability to exist in multiple crystalline forms—which can profoundly impact these properties.[5]

Given the absence of a published crystal structure for the title compound, this guide employs a comparative, predictive approach. The well-documented crystal structures of mefenamic acid (N-(2,3-dimethylphenyl)anthranilic acid) and tolfenamic acid (N-(3-chloro-2-methylphenyl)anthranilic acid) serve as robust models for hypothesizing the structural attributes of **N-(3-Methylphenyl)anthranilic acid**. [6][7]

Table 1: Physicochemical Properties of **N-(3-Methylphenyl)anthranilic Acid**

Property	Value	Source(s)
CAS Number	16524-22-4	[1][2]
Molecular Formula	C ₁₄ H ₁₃ NO ₂	[2][3]
Molecular Weight	227.26 g/mol	[2][3]
Appearance	White to yellow crystalline solid	[4]

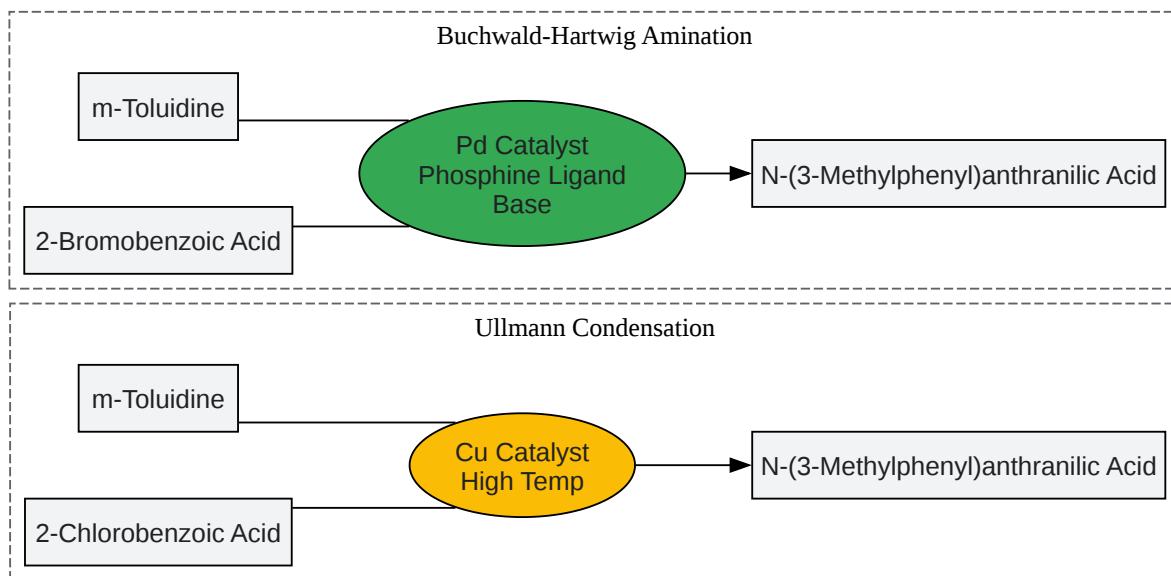
Synthesis of N-(3-Methylphenyl)anthranilic Acid

The synthesis of N-arylanthranilic acids is well-established, with two primary palladium- or copper-catalyzed cross-coupling methods being the most prevalent: the Ullmann condensation and the Buchwald-Hartwig amination.

Synthetic Pathways

The Ullmann condensation is a classical method involving the reaction of an aryl halide (e.g., 2-chlorobenzoic acid) with an amine (m-toluidine) in the presence of a copper catalyst at elevated temperatures.[8][9] While effective, it often requires harsh reaction conditions.

The Buchwald-Hartwig amination offers a more modern, versatile, and milder alternative. This palladium-catalyzed cross-coupling reaction provides excellent yields and functional group tolerance.[10][11][12][13] The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[14]



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Caption: Key synthetic routes to **N-(3-Methylphenyl)anthranilic acid**.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure adapted from established methods for N-arylanthranilic acid synthesis.^[14]

- **Reagent Preparation:** To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromobenzoic acid (1.0 equiv), m-toluidine (1.2 equiv), a palladium catalyst such as Pd(OAc)₂ (0.05 equiv), a suitable phosphine ligand like BINAP (0.08 equiv), and a base such as Cs₂CO₃ (1.4 equiv).
- **Solvent Addition:** Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid.

- **Reaction:** Stir the mixture at a specified temperature (e.g., 100-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with 1 M HCl, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure **N-(3-Methylphenyl)anthranilic acid**.

Crystallization for Structural Analysis

Obtaining high-quality single crystals is the most critical step for structure determination by X-ray diffraction. The choice of solvent and crystallization technique is paramount and often requires empirical screening.

Rationale for Solvent Selection

Fenamates like mefenamic acid have been successfully crystallized from a variety of solvents, including ethanol, dimethylformamide (DMF), acetone, and ethyl acetate.^{[15][16]} The solvent's polarity and its ability to form hydrogen bonds with the solute can influence which polymorphic form crystallizes.

Recommended Protocol: Slow Evaporation

- **Solution Preparation:** Prepare a saturated or near-saturated solution of purified **N-(3-Methylphenyl)anthranilic acid** in a selected solvent (e.g., ethanol or an ethanol/water mixture) at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.
- **Filtration:** Filter the warm solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.
- **Crystallization:** Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow evaporation of the solvent.
- **Incubation:** Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature or slightly below).

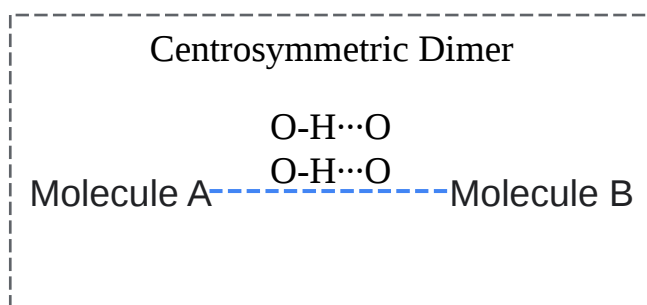
- **Crystal Harvesting:** Monitor the vial over several days to weeks for the formation of well-defined single crystals. Once suitable crystals have formed, carefully harvest them from the mother liquor using a pipette or fine forceps.

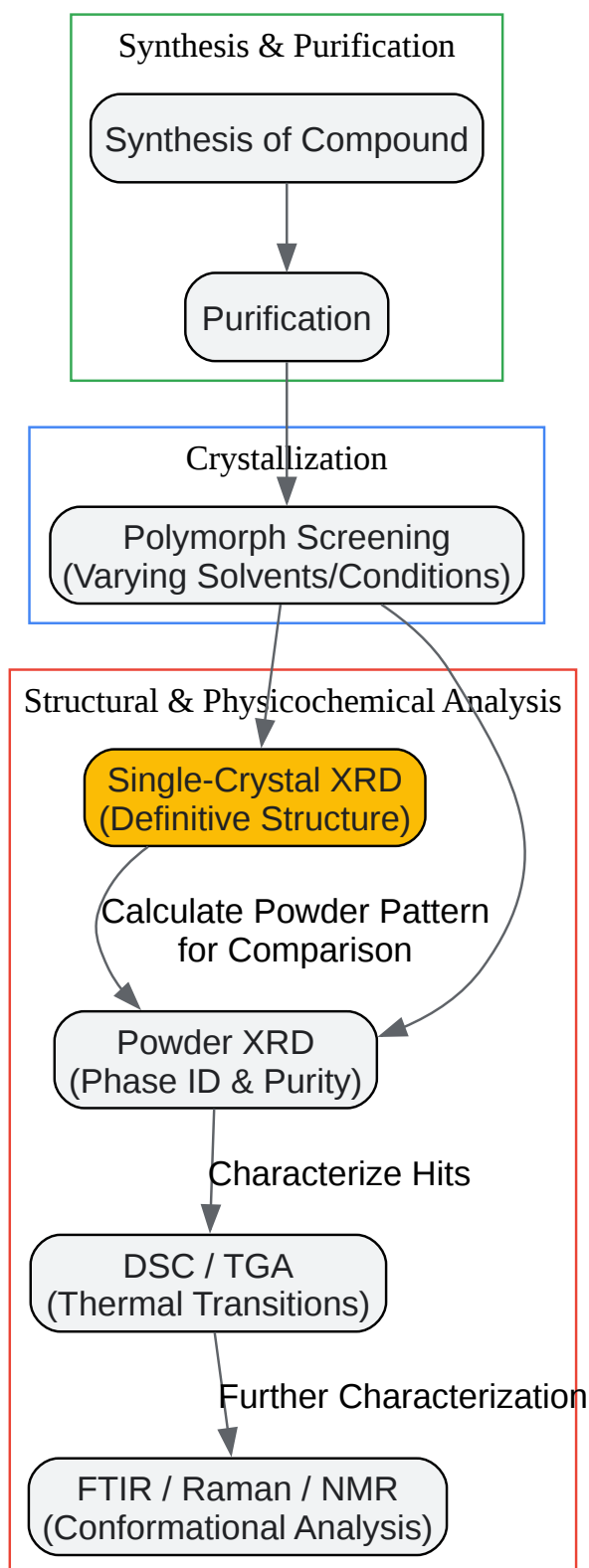
Predicted Crystal and Molecular Structure

By analogy with known fenamate structures, we can predict the key structural features of **N-(3-Methylphenyl)anthranilic acid** with a high degree of confidence.

Molecular Conformation: The Intramolecular Hydrogen Bond

A defining feature of fenamates is a strong intramolecular hydrogen bond between the amine proton (N-H) and one of the carboxylate oxygen atoms.^[6] This interaction creates a pseudo-six-membered ring, which imparts significant planarity to this portion of the molecule and restricts conformational freedom. The primary conformational flexibility arises from the rotation of the m-tolyl ring relative to the anthranilic acid moiety, defined by the C-N-C-C dihedral angle.





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